![molecular formula C18H14N4O2S B6527732 N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide CAS No. 1020489-16-0](/img/structure/B6527732.png)
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide (MPTPC) is a newly developed synthetic compound, with potential applications in scientific research. It is a member of the pyrazole family, and is closely related to other compounds such as 5-methyl-1H-pyrazole-4-carboxamide (MPC) and 5-methyl-1H-pyrazole-3-carboxamide (MPCA). MPTPC has been studied extensively in recent years, and its unique properties have been identified and explored.
Scientific Research Applications
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as 5-methyl-1H-pyrazole-4-carboxamide (MPC) and 5-methyl-1H-pyrazole-3-carboxamide (MPCA). It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, this compound has been studied for its potential use as an anticancer agent, and has shown promise in the treatment of certain types of cancer.
Mechanism of Action
Target of Action
The compound, also known as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide, is a derivative of thiazole and indole . Thiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Thiazole and indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole and indole derivatives have been found to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The main advantage of using N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. One limitation of using this compound in laboratory experiments is that it can be difficult to obtain in large quantities, and it is also relatively expensive.
Future Directions
The potential applications of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide are still being explored. One potential direction of research is to explore its potential use as an anticancer agent. Another potential direction of research is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could explore its potential use as an inhibitor of the enzyme acetylcholinesterase, and its potential use as an anti-inflammatory and antioxidant agent. Finally, further research could explore its potential use in the synthesis of other compounds.
Synthesis Methods
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide can be synthesized from the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid and 4-phenyl-1,3-thiazole-2-carboxylic acid. This reaction is carried out in the presence of a base such as pyridine, and the resulting product is purified by column chromatography. The compound can also be synthesized from the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid and 4-phenyl-1,3-thiazole-2-carboxylic acid, but this method is not as efficient as the first one.
properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-16(20-17(23)15-8-5-9-24-15)22(21-12)18-19-14(11-25-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXEERKSCMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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